N,N',N''-Trihydroxymethanetriamine

Description

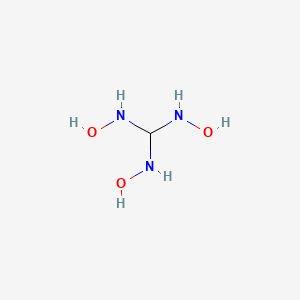

N,N',N''-Trihydroxymethanetriamine is a triamine derivative characterized by a central methane core substituted with three hydroxymethylamine groups (-NH-CH2-OH). This analysis draws parallels with structurally related triamines and triazine derivatives to infer its properties and behavior.

Properties

CAS No. |

148124-31-6 |

|---|---|

Molecular Formula |

CH7N3O3 |

Molecular Weight |

109.09 g/mol |

IUPAC Name |

N-[bis(hydroxyamino)methyl]hydroxylamine |

InChI |

InChI=1S/CH7N3O3/c5-2-1(3-6)4-7/h1-7H |

InChI Key |

HFWWEMPLBCKNNM-UHFFFAOYSA-N |

Canonical SMILES |

C(NO)(NO)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-Trihydroxymethanetriamine typically involves the reaction of formaldehyde with ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, pH, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N,N’,N’'-Trihydroxymethanetriamine may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-Trihydroxymethanetriamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxylamine groups to amine groups.

Substitution: The hydroxylamine groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating or acylating agents. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N’,N’'-Trihydroxymethanetriamine has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies and as a chelating agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N’,N’'-Trihydroxymethanetriamine involves its interaction with molecular targets through its hydroxylamine groups. These groups can participate in redox reactions, forming reactive intermediates that can interact with various biomolecules. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting metal-dependent enzymes and pathways.

Comparison with Similar Compounds

Triazine-Based Triamines

Triazine derivatives, such as N,N’-Diethyl-N''-alkyl-[1,3,5]triazine-2,4,6-triamine (), are synthesized via substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). These compounds exhibit:

- Synthetic Routes : Alkyl/aryl amines displace chlorine atoms under controlled conditions (e.g., using triethylamine as a base in dioxane) .

- Physical Properties : Melting points range from 98–165°C depending on substituents (e.g., 98°C for N,N’-Diethyl-N''-propyl derivatives) .

- Applications : Demonstrated biological activity in preliminary studies, likely due to their planar triazine core and hydrogen-bonding capabilities .

Key Differences :

- The hydroxymethyl groups in N,N',N''-Trihydroxymethanetriamine would enhance hydrophilicity and hydrogen-bonding capacity compared to alkyl/aryl-substituted triazines. This could improve solubility in polar solvents but reduce thermal stability.

Diethylenetriamine Derivatives

N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine () is a linear triamine functionalized with sulfonyl groups. Its properties include:

Key Differences :

- For example, hydroxyls could participate in metal coordination, unlike sulfonyl groups, which are inert in such reactions.

Trimethyl-Substituted Ethylenediamines

Compounds like N,N,N′-Trimethylethylenediamine () feature methyl groups on a diamine backbone:

Key Differences :

- The hydroxymethyl groups in this compound would drastically lower logP (increasing water solubility) and introduce hydrogen-bonding sites, expanding utility in aqueous-phase reactions or biomolecular interactions.

Data Tables: Comparative Properties

*Predicted values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.